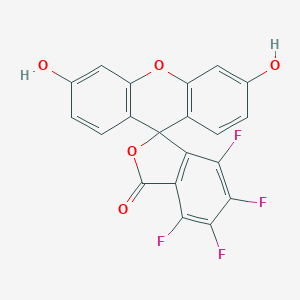
AnthranceA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a synthetic organic compound that belongs to the class of xanthene dyes. It is characterized by its unique spiro structure, which includes a benzofuran moiety and a xanthene core. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and fluorescence microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a fluorescent marker in medical research.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6,7-tetrafluorophthalic anhydride and resorcinol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating, to form the spiro structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to the ground state, the electrons release energy in the form of fluorescence.
Molecular Interactions: The compound can interact with various biomolecules, such as proteins and nucleic acids, enhancing its fluorescence properties and enabling its use as a marker.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications but different structural features.
Rhodamine: Another fluorescent dye with distinct spectral properties and applications.
Eosin: A xanthene dye with applications in histology and cytology.
Uniqueness
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its:
Fluorine Substitution: The presence of fluorine atoms enhances its stability and fluorescence properties.
Spiro Structure: The spiro structure contributes to its distinct spectral characteristics and makes it suitable for specific applications.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNJOPVFKNLUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433284 |
Source


|
| Record name | tetrafluorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185318-74-5 |
Source


|
| Record name | tetrafluorofluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
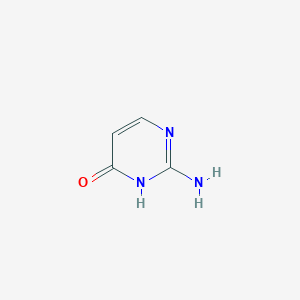

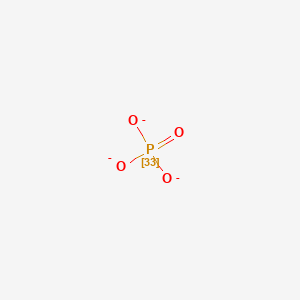
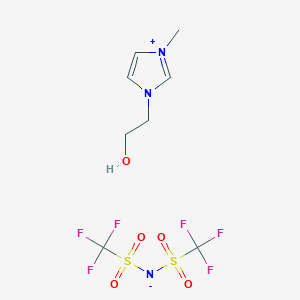
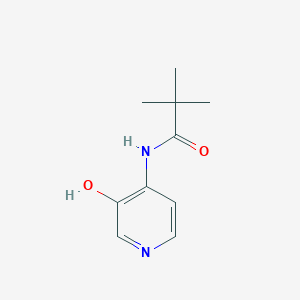
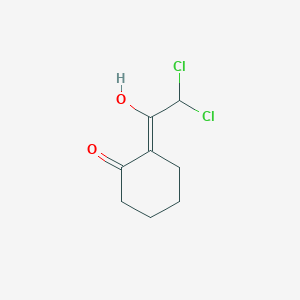
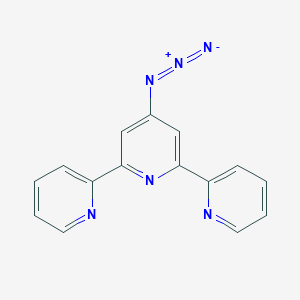

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)

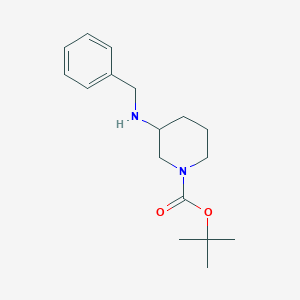

![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)

